molecular formula C29H27N3O5S B296790 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide

Cat. No.: B296790
M. Wt: 529.6 g/mol
InChI Key: JRHQJZPEFVGGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide, also known as BDP-12, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. The compound's unique chemical structure and mechanism of action make it a promising candidate for further research.

Mechanism of Action

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide exerts its therapeutic effects by targeting various signaling pathways involved in cell growth, proliferation, and inflammation. The compound has been shown to inhibit the activity of several enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. This compound also modulates the expression of various genes involved in apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce oxidative stress and inflammation in neurons, and inhibit the production of pro-inflammatory cytokines in immune cells. This compound also modulates the expression of various genes involved in cell growth, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide in lab experiments is its unique chemical structure and mechanism of action, which make it a promising candidate for further research. Another advantage is that this compound has been shown to have low toxicity in various cell lines and animal models. However, one limitation of using this compound in lab experiments is that its efficacy and safety in humans have not been fully established.

Future Directions

There are several future directions for research on 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide. One direction is to further investigate the compound's potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to optimize the synthesis and formulation of this compound to improve its efficacy and safety. Additionally, future research could focus on identifying the specific molecular targets and pathways involved in this compound's mechanism of action.

Synthesis Methods

The synthesis of 2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide involves several steps, including the reaction of 2-mercaptobenzoic acid with hydrazine hydrate to form 2-hydrazinylbenzoic acid. This intermediate is then reacted with 4-chloro-2-nitrophenol to form 4-(2-hydrazinylbenzoic acid)-2-nitrophenol. The final step involves the reaction of this intermediate with 2-methoxyphenylacetyl chloride and benzylamine to form this compound.

Scientific Research Applications

2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C29H27N3O5S

Molecular Weight

529.6 g/mol

IUPAC Name

2-[4-(2-benzyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazin-3-yl)phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C29H27N3O5S/c1-36-26-13-7-5-11-24(26)30-28(33)20-37-23-17-15-22(16-18-23)29-31-25-12-6-8-14-27(25)38(34,35)32(29)19-21-9-3-2-4-10-21/h2-18,29,31H,19-20H2,1H3,(H,30,33)

InChI Key

JRHQJZPEFVGGBI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.